tert-Butyl[sulfanyl(carbonothioyl)]amine
Description
tert-Butyl[sulfanyl(carbonothioyl)]amine is a thiocarbamate derivative characterized by a tert-butyl group attached to a nitrogen atom, which is further bonded to a sulfanyl(carbonothioyl) moiety.
Properties
Molecular Formula |
C5H11NS2 |
|---|---|
Molecular Weight |
149.3 g/mol |
IUPAC Name |
tert-butylcarbamodithioic acid |
InChI |
InChI=1S/C5H11NS2/c1-5(2,3)6-4(7)8/h1-3H3,(H2,6,7,8) |
InChI Key |
QFFINZFFTYSGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=S)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[sulfanyl(carbonothioyl)]amine typically involves the reaction of tert-butylamine with carbon disulfide and a suitable thiol. One common method is to react tert-butylamine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate intermediate. This intermediate is then treated with a thiol, such as thiophenol, under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[sulfanyl(carbonothioyl)]amine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiocarbonyl group can be reduced to form corresponding thiols or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl[sulfanyl(carbonothioyl)]amine is used as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study thiol-based redox processes and enzyme mechanisms. Its ability to undergo oxidation and reduction reactions makes it a useful tool for investigating cellular redox states.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its thiol and thiocarbonyl groups can interact with biological targets, offering possibilities for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl[sulfanyl(carbonothioyl)]amine involves its ability to undergo redox reactions and form covalent bonds with biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The thiocarbonyl group can interact with nucleophiles, leading to the formation of various adducts. These interactions can modulate enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyldithiocarbamic Acid
Diethyldithiocarbamic acid (IUPAC: diethyl[sulfanyl(carbonothioyl)]amine) shares the [sulfanyl(carbonothioyl)]amine core but substitutes the tert-butyl group with ethyl chains. Key differences include:
- Molecular weight: tert-Butyl[sulfanyl(carbonothioyl)]amine (estimated MW: ~177.3 g/mol) vs. diethyldithiocarbamic acid (MW: 149.28 g/mol) .
- Applications : Diethyldithiocarbamic acid is widely used as a chelating agent and pesticide, whereas the tert-butyl analog may exhibit enhanced stability in catalytic or pharmaceutical contexts due to its bulkier substituent .
Vortioxetine
Vortioxetine (1-[2-(2,4-dimethylphenyl sulfanyl)-phenyl]-piperazine) is a bis-aryl sulfanyl amine with a complex aromatic structure. Unlike this compound, Vortioxetine’s sulfanyl groups are part of a piperazine-based antidepressant. Key contrasts include:
- Biological activity : Vortioxetine modulates serotonin receptors and transporters, demonstrating antidepressant effects .
- Structural complexity: The aromatic rings in Vortioxetine enable π-π interactions critical for binding neural targets, whereas this compound’s simpler structure may favor synthetic versatility .
tert-Butyl Carbamate Derivatives
Compounds like tert-butyl (S)-(1-((2-cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate () share the tert-butyl carbamate group but lack the sulfanyl(carbonothioyl) moiety. Comparisons highlight:
- Synthetic routes : Both compounds employ tert-butyl carbamate protection, but the indole-containing derivative requires multi-step synthesis (90.5% yield over two steps) .
- Applications: Indole derivatives are common in drug discovery (e.g., kinase inhibitors), whereas this compound’s reactivity may suit organocatalysis or metal chelation .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Research Findings and Implications
- Steric vs. Electronic Effects: The tert-butyl group in this compound likely reduces reaction rates in nucleophilic substitutions compared to smaller analogs like diethyldithiocarbamic acid but enhances thermal stability .
- Biological Potential: While Vortioxetine’s sulfanyl groups are pharmacologically active, this compound’s simpler structure may serve as a scaffold for developing enzyme inhibitors or metal-binding agents .
- Synthetic Challenges: High-yield syntheses of tert-butyl carbamates (e.g., 90.5% in ) suggest that optimized protocols (e.g., using CDI activation) could apply to this compound .
Biological Activity
tert-Butyl[sulfanyl(carbonothioyl)]amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique structural features, exhibits a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
1. Antimicrobial Activity
Research has indicated that compounds containing thioamide functionalities often exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thioamide derivatives against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were reported in the range of 0.5 to 8 μg/mL, demonstrating their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Thioamide Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 1 | Staphylococcus aureus |
| This compound | 2 | Escherichia coli |
| This compound | 4 | Pseudomonas aeruginosa |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable study evaluated its cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated IC50 values ranging from 10 to 20 μM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 15 | Doxorubicin |
| A549 | 12 | Cisplatin |
| HeLa | 18 | Paclitaxel |
3. Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are valuable in therapeutic applications. In vitro assays showed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential use in treating inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thioamide derivatives, including this compound, against resistant strains of bacteria. The results indicated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), supporting its potential as a lead compound for further development in antibiotic therapy .
Case Study 2: Cancer Cell Line Studies
In a comparative study involving multiple cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, indicating its mechanism of action as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
